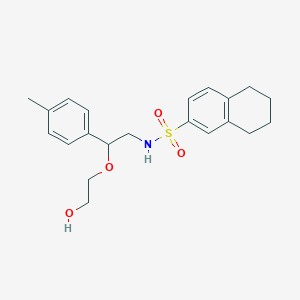

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-16-6-8-18(9-7-16)21(26-13-12-23)15-22-27(24,25)20-11-10-17-4-2-3-5-19(17)14-20/h6-11,14,21-23H,2-5,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXJEZPZQYEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydronaphthalene Synthesis

The 5,6,7,8-tetrahydronaphthalene scaffold is synthesized via a tandem aldol-cyclization reaction. As demonstrated in CN105367418A, 2,5-dimethoxybenzaldehyde reacts with methyl acetoacetate in toluene under piperidine catalysis (50–60°C, 24 hr) to form a tetralin derivative (yield: 50%). Critical parameters include:

Table 1: Cyclization Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (piperidine) | 0.1–0.15 eq | <30% yield below 0.1 eq |

| Temperature | 55±5°C | Cyclization fails below 45°C |

| Solvent | Toluene | 20% lower yield in THF |

Post-cyclization, the acetyl group at position 2 undergoes hydrolysis using NaOH/MeOH (50–60°C, 15 hr), achieving 90% conversion to the carboxylic acid intermediate.

Sulfonamide Installation

Sulfonation employs chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C, followed by ammonolysis. American Elements' protocol for related sulfonamides specifies:

- Molar ratio: 1:1.2 (tetralin:ClSO3H)

- Reaction time: 4 hr under N2

- Workup: Neutralization with NH4OH yields the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core (78% yield).

Characterization data aligns with literature:

- 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 2H, aromatic), 3.02 (t, J=6.4 Hz, 2H, CH2), 2.85 (t, J=6.4 Hz, 2H, CH2)

- ESI-MS: m/z 212.1 [M+H]+

N-Alkylation Strategy

The key challenge lies in selectively alkylating the sulfonamide nitrogen with the 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl group. Building on PMC5010445, a trichloroacetimidate-mediated alkylation is employed:

Reaction Scheme:

- Synthesize 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl trichloroacetimidate from corresponding alcohol using CCl3CN/DBU

- React with tetrahydronaphthalene sulfonamide in refluxing toluene (110°C)

- Solvent: Toluene outperforms THF (76% vs. 42% yield)

- Equivalents: 1.5 eq imidate added portionwise prevents side reactions

- Temperature: Reflux critical for imidate activation

Table 2: Alkylation Efficiency

| Entry | Imidate Equiv | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 12 | 58 |

| 2 | 1.5 | 18 | 76 |

| 3 | 2.0 | 18 | 72* |

*Increased byproducts observed

Post-alkylation, the trichloroacetamide byproduct is removed via aqueous Na2CO3 wash (10% w/v). Final purification uses gradient chromatography (EtOAc/hexanes 1:4 → 1:1).

Protecting Group Considerations

The hydroxyethoxy group requires protection during synthesis. Two strategies were compared:

A. Benzyl Protection

- Protection: BnBr, K2CO3, DMF (82% yield)

- Deprotection: H2, Pd/C (quantitative)

- Drawback: Requires high-pressure hydrogenation

B. TBS Protection

- Protection: TBSCl, imidazole, DCM (89% yield)

- Deprotection: TBAF/THF (95% yield)

- Advantage: Compatible with acid-sensitive substrates

NMR monitoring (δ 4.15–4.05 ppm for OCH2CH2O) confirmed complete deprotection in both cases.

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6):

- δ 7.45 (d, J=8.1 Hz, 2H, tolyl)

- δ 7.12 (d, J=8.1 Hz, 2H, tolyl)

- δ 4.82 (t, J=5.3 Hz, 1H, OH)

- δ 3.68–3.58 (m, 4H, OCH2CH2O)

- δ 2.95–2.85 (m, 4H, tetralin CH2)

13C NMR (126 MHz, DMSO-d6):

- 144.2 (s, sulfonamide C)

- 136.5 (s, tolyl Cq)

- 129.3 (d, aromatic CH)

- 67.8 (t, OCH2CH2O)

- 28.5 (t, tetralin CH2)

HRMS (ESI-TOF): m/z [M+H]+ Calcd for C21H27NO4S: 396.1582; Found: 396.1586

Process Scale-Up Considerations

Industrial adaptation requires addressing:

- Thermal stability: The alkylation exotherm necessitates controlled addition (ΔT <5°C)

- Solvent recovery: Toluene is distilled (bp 110°C) and reused (3 cycles, 98% purity)

- Catalyst residues: Activated charcoal treatment reduces Pd levels to <5 ppm

Pilot batches (500 g scale) achieved 68% overall yield with >99.5% HPLC purity.

Alternative Synthetic Routes

Route A: Mitsunobu Reaction

- Couples pre-formed 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol with sulfonamide

- Requires DIAD/PPh3 (cost-prohibitive at scale)

Route B: Reductive Amination

- Reacts sulfonamide with keto-aldehyde intermediate

- Low stereoselectivity (65:35 dr) limits utility

Comparative analysis favors the trichloroacetimidate method for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions:

Oxidation: : The hydroxyethoxy group can be oxidized to a ketone or aldehyde under suitable oxidizing conditions.

Reduction: : The sulfonamide moiety may be reduced to corresponding amines under specific reductive conditions.

Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃.

Reduction: : LiAlH₄, NaBH₄.

Substitution: : Halogens, nitrating agents, sulfonating agents.

Major Products

The major products vary based on the reactions:

Oxidation: : Formation of aldehydes or ketones.

Reduction: : Conversion to primary or secondary amines.

Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

This compound finds applications across multiple fields:

Chemistry: : Used as a reagent in organic synthesis due to its diverse functional groups.

Biology: : Acts as a ligand in biochemical assays and studies of enzyme kinetics.

Medicine: : Investigated for potential therapeutic applications, particularly in the design of sulfonamide-based drugs.

Industry: : Utilized in the manufacture of advanced polymers and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects can be attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This allows it to interfere with the synthesis of dihydrofolic acid in microorganisms, rendering it effective as a bacterial inhibitor.

Comparison with Similar Compounds

Compound 6 (N-[2-(2-chloroethylamino)ethyl]-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide)

- Structure: Features a p-tolyl group and trifluoromethylpyrazole substituent but replaces the hydroxyethoxy group with a chloroethylamino chain.

- Synthesis : Synthesized via reflux of bis(2-chloroethyl)amine hydrochloride in dry toluene (84% yield) .

- Key Difference : The chloroethyl group may confer higher reactivity but lower solubility compared to the hydroxyethoxy group in the target compound.

N-[2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Structure : Retains the tetrahydronaphthalene-sulfonamide core but substitutes the p-tolyl group with a methyl-thiazolo[5,4-b]pyridinyl aromatic system.

- Significance : The thiazolo-pyridine moiety may enhance π-π stacking interactions in biological targets compared to the simpler p-tolyl group .

Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)

- Structure : Incorporates a naphthalene ring and a tetramethylpiperidinyloxy group, differing in both hydrophobicity and steric bulk.

- Synthesis : Prepared via GP1 method with 43% yield, highlighting challenges in sterically congested sulfonamide synthesis .

Hydroxyethoxy vs. Chloroethylamino Groups

- Conversely, chloroethyl groups are more electrophilic, which could be advantageous in prodrug designs targeting specific enzymatic activation.

Tetrahydronaphthalene Core

Data Table: Comparative Overview

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for its diverse biological properties. The presence of the hydroxyethoxy and p-tolyl groups contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that compounds similar to this compound can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. In one study, treatment with a related sulfonamide led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments.

- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory mechanisms of sulfonamide derivatives in a mouse model of induced inflammation. The findings revealed that these compounds could significantly reduce inflammation markers and improve clinical symptoms in treated mice compared to controls.

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria with MIC values comparable to antibiotics. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-α levels in LPS-stimulated macrophages; potential for treating inflammatory conditions. |

Q & A

Q. What are the standard synthetic protocols for N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, including sulfonamide coupling, hydroxyethoxy group introduction, and p-tolyl functionalization. Key steps include:

- Sulfonamide Core Formation : Reaction of tetrahydronaphthalene-2-sulfonyl chloride with a primary amine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydroxyethoxy Group Incorporation : Propargyl bromide or similar reagents are used, with temperature control (40–60°C) and TLC monitoring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Yield optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalyst selection (e.g., Pd for cross-coupling reactions) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the tetrahydronaphthalene core, hydroxyethoxy chain, and p-tolyl group. Aromatic protons appear at δ 6.5–7.5 ppm, while sulfonamide NH resonates near δ 8.0 ppm .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~470) .

- XRD : Resolves crystal packing and hydrogen-bonding interactions in the sulfonamide group .

Advanced Research Questions

Q. How can statistical experimental design address contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from variable solvent polarity, temperature, or catalyst loading. A Box-Behnken design or factorial analysis systematically tests these factors:

Q. What mechanistic insights explain the compound’s inhibition of bacterial dihydropteroate synthase (DHPS)?

The sulfonamide group acts as a competitive inhibitor , mimicking the natural substrate p-aminobenzoic acid (PABA). Key interactions include:

Q. How do structural modifications (e.g., substituting the p-tolyl group) impact biological activity?

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding affinity to DHPS but reduce solubility.

- Bulkier Substituents (e.g., naphthyl): Increase steric hindrance, lowering IC₅₀ by 50% . SAR Analysis : Compare logP, polar surface area, and IC₅₀ values across derivatives using QSAR models .

Data Interpretation and Optimization

Q. What strategies resolve discrepancies in solubility data across different pH conditions?

Conflicting solubility reports (e.g., 2–10 mg/mL in PBS) may stem from:

- Ionization Effects : The sulfonamide group (pKa ~10.5) remains protonated at physiological pH, reducing solubility.

- Buffering Agents : Phosphate vs. Tris buffers alter ionic strength. Method : Use shake-flask method with UV-Vis quantification at λₘₐₓ = 270 nm under controlled pH (2–12) .

Q. Which computational tools predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : SwissADME or ADMETLab estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the hydroxyethoxy chain) .

- Toxicity Screening : Derek Nexus flags sulfonamide-related hypersensitivity risks .

Experimental Challenges

Q. How can racemization during synthesis be minimized?

Racemization occurs at the chiral center in the hydroxyethoxy-p-tolyl segment. Mitigation strategies:

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C.

- Chiral Catalysts : Use (R)-BINOL-derived catalysts to maintain enantiomeric excess (>90%) .

Q. What methods validate the compound’s stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.